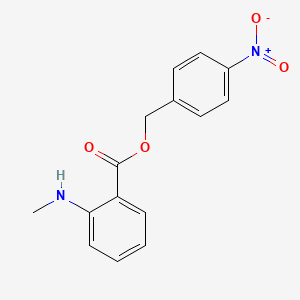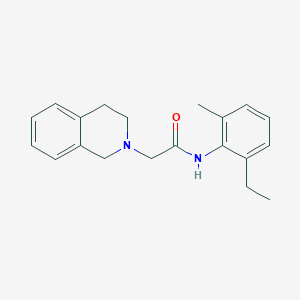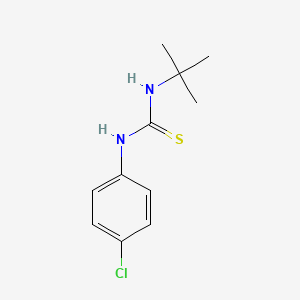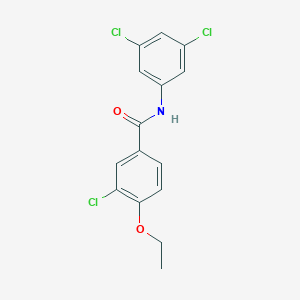![molecular formula C14H12ClNO4S B5696994 methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)
methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives involves multiple steps, including halogenation, O-alkylation, and alkaline hydrolysis. One method described for related compounds involves the reaction of methyl 3-hydroxythiophene-2-carboxylate with alcohols, followed by successive reactions to yield dialkoxythiophene-2-carboxylic acids in nearly quantitative yield. These acids can then undergo thermal or acid-induced decarboxylation to yield ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using various spectroscopic techniques, including Fourier transform infrared (FT-IR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Quantum chemical calculations, such as DFT/B3LYP functional with a 6-311++G(d,p) basis set, have been employed to compute electrostatic potential, electron localization function (ELF), and atoms-in-molecules (AIM) analysis for these compounds. These studies help in understanding the electronic properties and molecular dynamics of thiophene derivatives (Vennila et al., 2023).
Chemical Reactions and Properties
Thiophene derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. These reactions are crucial for the functionalization of the thiophene nucleus and the synthesis of more complex molecules. The reactivity of these compounds is significantly influenced by their electronic structure, as demonstrated by the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates via reactions with 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles (Stephens, Price, & Sowell, 1999).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as melting points, boiling points, and solubility, are influenced by the nature of substituents on the thiophene nucleus. These properties are essential for determining the compound's suitability for various applications and its behavior in different chemical environments.
Chemical Properties Analysis
Thiophene derivatives exhibit a wide range of chemical properties, including electrophilicity, nucleophilicity, and the ability to form hydrogen bonds. These properties are crucial for the compound's reactivity and its interactions with other molecules. The electrophilic and nucleophilic indices, along with dipole moments, have been calculated for these compounds, providing insight into their chemical behavior (Vennila et al., 2023).
Safety and Hazards
“Methyl 3-amino-2-thiophenecarboxylate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. If it gets in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
methyl 3-[[2-(4-chlorophenoxy)acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-19-14(18)13-11(6-7-21-13)16-12(17)8-20-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOGLSOXEHHDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)

![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)



![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)



![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)